Welcome to the BenchChem Online Store!
molecular formula C14H20O B2666995 1-(4-Tert-butylphenyl)-2-methylpropan-1-one CAS No. 60561-82-2

1-(4-Tert-butylphenyl)-2-methylpropan-1-one

Cat. No. B2666995
M. Wt: 204.313
InChI Key: UYSVXJZQVNOLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03968168

Procedure details

The procedure of Example 3 was followed for the reaction of 67g (0.5 mole) of tert-butylbenzene with 53.3g (0.5 mole) of isobutyryl chloride. Obtained after high vacuum concentration was 88g of a clear liquid; ir (film) 3.4 (m), 5.95 (s), 8.2 (s), 10.2 (s) microns; nmr (CDCl3) 7.65 (4H, d of d) 3.50 (1H, quintet), 1.28 (9H, s) 1.15(6H, d) ppm. A VPC analysis indicated one pure product.
[Compound]
Name
67g
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:11](Cl)(=[O:15])[CH:12]([CH3:14])[CH3:13]>>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:15])[CH:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
67g
Quantity
0.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1
Name
Quantity
53.3 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained
CONCENTRATION
Type
CONCENTRATION
Details
after high vacuum concentration

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.